molecular formula C10H16N2O2S B2595541 4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide CAS No. 79143-52-5

4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide

Cat. No.: B2595541
CAS No.: 79143-52-5
M. Wt: 228.31
InChI Key: HLYVWZHMJOYQDG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide (CAS: 79143-52-5) is a sulfonamide derivative featuring a methyl-substituted benzene ring linked to a sulfonamide group, with a methylaminoethyl side chain (CH2CH2N(CH3)) at the nitrogen atom. Key properties include:

  • Molecular Weight: 228.31 g/mol .
  • Purity: ≥95% (lab-grade) .
  • Stereochemistry: No chiral centers are explicitly reported.
  • Applications: Primarily used as a research chemical in organic synthesis and pharmaceutical development .

The compound’s structure combines hydrophobic (methylbenzene) and hydrophilic (sulfonamide and methylaminoethyl) moieties, making it a versatile intermediate for medicinal chemistry.

Properties

IUPAC Name

4-methyl-N-[2-(methylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-7-11-2/h3-6,11-12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYVWZHMJOYQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to 4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of sulfonamide compounds can inhibit key enzymes involved in cancer cell proliferation. A notable example is the inhibition of histone demethylase LSD1, which is implicated in various cancers. Compounds derived from sulfonamides have shown IC50 values ranging from 0.04 to 1.5 μM against cancer cell lines such as MCF-7 and HepG2, suggesting that this compound could potentially serve as a scaffold for developing potent anticancer agents .

Enzyme Inhibition
Sulfonamides are known for their ability to inhibit carbonic anhydrase enzymes, which play a crucial role in physiological processes such as respiration and acid-base balance. The compound may be investigated for its potential to modulate these enzymes, thereby influencing various metabolic pathways .

Pharmacological Research

Antimicrobial Properties
Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folate synthesis. The structural characteristics of this compound suggest that it may retain similar antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Anti-inflammatory Effects
Research into related sulfonamide compounds indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (μM)Notes
AnticancerLSD1 inhibitors0.04 - 1.5Significant selectivity against cancer cells
AntimicrobialSulfanilamide derivativesVariablePotential for broad-spectrum activity
Anti-inflammatoryVarious sulfonamidesNot specifiedMechanism involves cytokine inhibition

Case Study: Anticancer Activity

In a study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives, compounds similar to this compound were synthesized and tested against various cancer cell lines. The most potent analogs demonstrated IC50 values significantly lower than standard chemotherapeutics like Taxol, indicating promising efficacy in targeting cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to various biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Complexity: The target compound has a simple methylaminoethyl side chain, enhancing solubility in polar solvents due to the amine group. Compound 6d () incorporates a bulky tribromoethyl group and a dimethylaminophenyl substituent, likely reducing solubility but increasing steric hindrance for enzyme binding. Compound 5a () features allyl groups, introducing π-π interactions useful in coordination chemistry .

Biological Activity :

  • The oxazole-containing analog () demonstrates antimicrobial properties, a hallmark of sulfonamides targeting dihydropteroate synthase . The target compound’s lack of heterocyclic groups may limit similar activity.
  • 4-Methyl-N-(1-phenylethyl)benzenesulfonamide () shares antimicrobial applications, suggesting that aromatic substituents enhance target binding .

Stereochemical Considerations :

  • 4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzenesulfonamide () has an (S)-configured ketone, which could influence chiral recognition in biological systems . The target compound lacks stereocenters.

Biological Activity

4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics natural substrates and inhibits specific enzymes. A notable target is dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. By inhibiting this enzyme, the compound disrupts metabolic pathways essential for bacterial growth and survival.

Enzyme Inhibition

  • Dihydropteroate Synthase Inhibition : The sulfonamide structure allows for competitive inhibition of this enzyme, leading to decreased folate synthesis in bacteria.
  • Binding Affinity : The presence of the methylaminoethyl group enhances binding affinity to various molecular targets, potentially increasing specificity and efficacy against certain pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)

The compound demonstrated IC50 values in the range of 10-20 µM across these cell lines, indicating promising anticancer activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Figueroa-Valverde et al. (2023) evaluated the effects of various benzenesulfonamides, including this compound, on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that the compound significantly decreased coronary resistance compared to controls, suggesting potential cardiovascular implications alongside its antimicrobial properties .

Case Study 2: Anticancer Mechanisms

In a preclinical trial assessing the anticancer effects of sulfonamide derivatives, including our compound of interest, researchers found that treatment led to significant tumor regression in xenograft models. The study highlighted the role of apoptosis induction and cell cycle arrest as key mechanisms behind the observed anticancer effects .

Q & A

Q. What are the established synthetic routes for 4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-methylbenzenesulfonyl chloride with 2-(methylamino)ethylamine under controlled pH (e.g., aqueous sodium carbonate) at 0–25°C yields the sulfonamide . Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification.
  • Temperature : Lower temperatures (<30°C) minimize side reactions like sulfonate ester formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) achieves >95% purity .

Q. How is the structural identity of this compound validated in academic research?

  • Methodological Answer : Multi-technique verification is critical:
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl groups at 2.35 ppm for aromatic-CH3_3) .
  • X-ray crystallography : Resolves bond angles (e.g., S–N bond length ~1.62 Å) and confirms stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 287.12) .

Q. What is the proposed mechanism of action for sulfonamide derivatives in pharmacological studies?

  • Methodological Answer : Sulfonamides often inhibit enzymes via competitive binding. For example:
  • Folic acid synthesis inhibition : Structural analogs compete with p-aminobenzoic acid (PABA) in bacterial dihydropteroate synthase, disrupting folate biosynthesis .
  • Ion channel modulation : Substituted sulfonamides (e.g., TRPM8 inhibitors) bind to extracellular domains via hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL derivatives) in palladium-catalyzed aminations improve enantioselectivity (>90% ee) .
  • Flow chemistry : Continuous reactors reduce side-product formation (e.g., <5% dimerization) by precise control of residence time and temperature .
  • Analytical monitoring : In-line HPLC tracks intermediates, enabling real-time adjustments .

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurities:
  • Impurity profiling : LC-MS identifies byproducts (e.g., residual sulfonyl chlorides) that may skew IC50_{50} values .
  • Standardized assays : Use isogenic cell lines (e.g., HEK293-TRPM8) under controlled O2_2 levels (5% CO2_2) to minimize variability .
  • Meta-analysis : Cross-reference data from crystallographic (e.g., Protein Data Bank) and kinetic studies (e.g., Surface Plasmon Resonance) to validate binding hypotheses .

Q. How does computational modeling enhance the design of sulfonamide-based inhibitors?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina predicts binding poses (e.g., sulfonamide oxygen interactions with Lys789 in kinase targets) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD <2 Å indicates stable binding) .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency (R2^2 >0.85) .

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